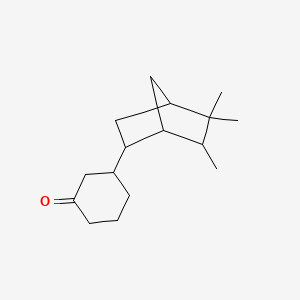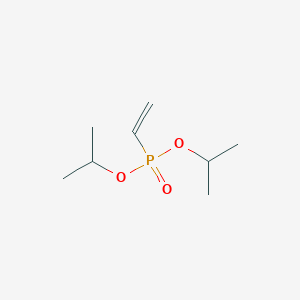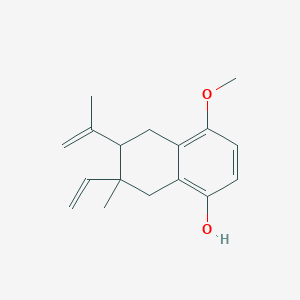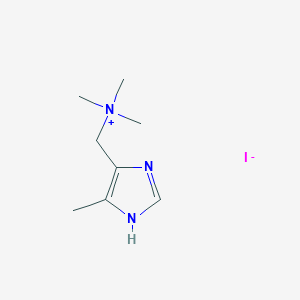![molecular formula C20H25N3O B14148299 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol CAS No. 88973-04-0](/img/structure/B14148299.png)
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a phenolic group substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common method starts with the alkylation of phenol using tert-butyl chloride in the presence of a strong base like sodium hydroxide to introduce the tert-butyl groups. The imidazo[1,2-a]pyrimidine moiety can be synthesized separately through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and glyoxal. The final step involves coupling the phenolic and imidazo[1,2-a]pyrimidine intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazo[1,2-a]pyrimidine moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, leveraging the bioactivity of the imidazo[1,2-a]pyrimidine moiety.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazo[1,2-a]pyrimidine moiety can interact with specific proteins, modulating their activity and influencing cellular pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry for their bioactivity.
Uniqueness
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is unique due to the combination of the bulky tert-butyl groups, the phenolic antioxidant properties, and the bioactive imidazo[1,2-a]pyrimidine moiety
Properties
CAS No. |
88973-04-0 |
|---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-imidazo[1,2-a]pyrimidin-2-ylphenol |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)14-10-13(11-15(17(14)24)20(4,5)6)16-12-23-9-7-8-21-18(23)22-16/h7-12,24H,1-6H3 |
InChI Key |
NGJIWQHPLYKBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)



![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)

![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
